molecular formula C22H20ClFN4O2S B11289089 N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11289089
M. Wt: 458.9 g/mol
InChI Key: WOUILHLZRHXIDO-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridopyrimidines This compound is characterized by the presence of a chlorophenyl group, a fluorophenylmethyl group, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyridopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenylmethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-CHLOROPHENYL)-2-({6-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
  • **N-(4-CHLOROPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific structural features, such as the presence of both chlorophenyl and fluorophenylmethyl groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20ClFN4O2S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20ClFN4O2S/c23-15-3-7-17(8-4-15)25-20(29)13-31-22-26-19-9-10-28(12-18(19)21(30)27-22)11-14-1-5-16(24)6-2-14/h1-8H,9-13H2,(H,25,29)(H,26,27,30)

InChI Key

WOUILHLZRHXIDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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